

Application Notes and Protocols for BMS-193884 in Cell Culture Experiments

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Compound of Interest

Compound Name: BMS-193884

Cat. No.: B1667177

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Introduction

BMS-193884 is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR) critically involved in vasoconstriction, cell proliferation, and signaling pathways.^[1] Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a powerful vasoconstrictor, and its dysregulation is implicated in various cardiovascular diseases and cancer. **BMS-193884** competitively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting its downstream effects.^[1] These application notes provide detailed protocols for utilizing **BMS-193884** in common cell culture experiments to investigate its biological activity.

Mechanism of Action

BMS-193884 exhibits a high affinity for the human ETA receptor with a reported K_i value of 1.4 nM, showing a selectivity of over 10,000-fold for the ETA receptor compared to the ETB receptor.^[1] The binding of ET-1 to the ETA receptor typically activates the $G_{\alpha q}$ protein subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell growth, and proliferation. By blocking the initial binding of ET-1, **BMS-193884** effectively abrogates this entire signaling cascade.

Endothelin-A Receptor Signaling Pathway and Inhibition by BMS-193884

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References

- 1. abmole.com [abmole.com]
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